molecular formula C8H6ClNO4 B1280399 2-Nitrophenoxyacetyl Chloride CAS No. 20142-87-4

2-Nitrophenoxyacetyl Chloride

Cat. No.: B1280399
CAS No.: 20142-87-4
M. Wt: 215.59 g/mol
InChI Key: AEWBGACGIKCIJH-UHFFFAOYSA-N
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Description

2-Nitrophenoxyacetyl Chloride is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol. It is widely used in scientific research due to its broad range of properties. The compound is known for its centrosymmetric molecular structure, which allows it to exist in different conformations depending on the orientation of the nitro groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenoxyacetyl Chloride can be synthesized from 2-Nitrophenoxyacetic acid. One common method involves the use of phosphorus pentachloride in toluene as a solvent . The reaction conditions typically require careful control of temperature and the addition of reagents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced equipment and automation helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenoxyacetyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted phenoxyacetyl derivatives.

    Reduction Reactions: The major product is the corresponding amino derivative.

Scientific Research Applications

2-Nitrophenoxyacetyl Chloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is employed in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitrophenoxyacetyl Chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. The nitro group plays a crucial role in its reactivity, influencing the overall mechanism.

Comparison with Similar Compounds

    2-Nitrophenoxyacetic Acid: The precursor to 2-Nitrophenoxyacetyl Chloride.

    2-Nitrophenoxyacetate Esters: Similar in structure but differ in reactivity and applications.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its centrosymmetric structure and the presence of both nitro and acetyl chloride functional groups contribute to its distinct properties and applications.

Properties

IUPAC Name

2-(2-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBGACGIKCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462295
Record name 2-Nitrophenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20142-87-4
Record name 2-Nitrophenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenoxyacetyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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